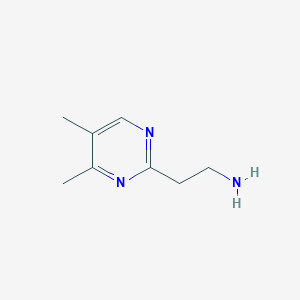
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H13N3. It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 5, and an ethylamine group at position 2. This compound is used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine typically involves the reaction of 4,5-dimethylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The ethylamine group allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine: Similar in structure but with a different substitution pattern on the pyrimidine ring.
2-(Piperidin-1-yl)ethan-1-amine: Contains a piperidine ring instead of a pyrimidine ring.
Uniqueness
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
生物活性
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and receptor functions, leading to various physiological effects. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Furthermore, the compound may exhibit cytostatic and anti-inflammatory properties, as indicated by studies on related azomethine derivatives .
Biological Activity Profile
The biological activity of this compound can be summarized in the following table:
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of pyrimidine derivatives, this compound demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent, particularly against Gram-positive bacteria .
Case Study 2: Anticancer Properties
Research on related compounds has shown that pyrimidine derivatives can exhibit cytostatic effects on cancer cells. In vitro studies revealed that this compound could induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer therapeutic .
Case Study 3: Neuroprotective Effects
The compound's ability to inhibit AChE suggests it could have neuroprotective properties. A study highlighted that similar compounds effectively increased acetylcholine levels in neuronal cultures, which could translate to improved cognitive function in vivo .
特性
IUPAC Name |
2-(4,5-dimethylpyrimidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-10-8(3-4-9)11-7(6)2/h5H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWYZYKSQWOKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














